molecular formula C23H16O4 B14959503 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate

Cat. No.: B14959503
M. Wt: 356.4 g/mol
InChI Key: NZZHBBWIOYTNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate is a synthetic compound belonging to the chromen-4-one (chromone) family, a class of oxygen-containing heterocycles recognized for their diverse pharmacological profiles. Chromone derivatives are extensively investigated in medicinal chemistry for their significant biological activities, which include potential anticancer, anti-inflammatory, and antioxidant properties . While specific biological data on this exact compound is limited from the search, its core structure is closely related to potent bioactive molecules. The chromone scaffold is a privileged structure in drug discovery. Research on highly similar analogs demonstrates that these compounds can exhibit promising in vitro cytotoxic activity against human cancer cell lines , such as lung adenocarcinoma (A-549) and breast cancer (MCF-7), with certain derivatives showing efficacy superior to standard chemotherapeutic agents like doxorubicin in some assays . The mechanism of action for chromone derivatives is often multi-faceted and may involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression . Furthermore, synthetic chromone derivatives have been identified as potent and specific antagonists of the Formyl Peptide Receptor 1 (FPR1) , a G protein-coupled receptor implicated in the regulation of inflammatory responses . This suggests potential application in immunology and inflammation research, as FPR1 antagonists can modulate neutrophil function and may provide insights into novel therapeutic strategies for inflammatory diseases . The presence of the benzoate ester at the 7-position is a key structural feature that can influence the compound's electronic properties, solubility, and overall interaction with biological targets, making it a valuable intermediate for further structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) benzoate

InChI

InChI=1S/C23H16O4/c1-15-21(16-8-4-2-5-9-16)22(24)19-13-12-18(14-20(19)26-15)27-23(25)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

NZZHBBWIOYTNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Chromone Core

The chromone scaffold is typically synthesized via cyclization of o-hydroxyacetophenone derivatives. For 2-methyl-3-phenyl-4H-chromen-4-one, the Kostanecki-Robinson reaction is employed:

  • Starting material : 2-hydroxy-4-methoxyacetophenone.
  • Reaction with phenylacetic acid in the presence of acetic anhydride and sulfuric acid yields the chromone core.

Mechanism :

  • Acylation of the hydroxyl group.
  • Intramolecular cyclization to form the benzopyran-4-one structure.
  • Demethylation (if methoxy groups are present) using reagents like boron tribromide.

Esterification of the 7-Hydroxy Group

The critical step involves introducing the benzoate moiety at the 7-position. Two primary methods are documented:

Benzoyl Chloride-Mediated Esterification

Procedure :

  • Reactants : 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (1 eq), benzoyl chloride (1.2 eq).
  • Base : Pyridine or triethylamine (2 eq) to neutralize HCl.
  • Solvent : Dichloromethane or chloroform.
  • Conditions : Reflux at 40–60°C for 4–6 hours.

Reaction Equation :
$$
\text{C}{16}\text{H}{12}\text{O}3 + \text{C}7\text{H}5\text{ClO} \xrightarrow{\text{Base, CH}2\text{Cl}2} \text{C}{23}\text{H}{16}\text{O}4 + \text{HCl}
$$

Yield : 75–85%.

Carbodiimide Coupling (DCC/DMAP)

Procedure :

  • Reactants : 7-hydroxy chromone (1 eq), benzoic acid (1.5 eq).
  • Coupling agents : Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Conditions : Room temperature, 12–24 hours.

Mechanism :

  • Activation of benzoic acid to a reactive O-acylisourea intermediate.
  • Nucleophilic attack by the 7-hydroxy group of the chromone.

Yield : 80–90%.

Alternative Catalytic Methods

Methyltrifluoromethanesulfonate (MeOTf)-Catalyzed Esterification

Procedure :

  • Reactants : 7-hydroxy chromone (1 eq), benzoic acid (1.2 eq).
  • Catalyst : MeOTf (20 mol%).
  • Solvent : Nitromethane.
  • Conditions : Room temperature, 2 hours.

Advantages :

  • Mild conditions, shorter reaction time.
  • Avoids stoichiometric bases.

Yield : 88–92%.

Phosphorus Oxychloride (POCl₃)-Mediated Reaction

Procedure :

  • Reactants : 7-hydroxy chromone (1 eq), benzoic acid (1.5 eq).
  • Reagent : POCl₃ (3 eq).
  • Solvent : Toluene.
  • Conditions : Reflux at 110°C for 6 hours.

Yield : 70–78%.

Optimization and Comparative Analysis

Reaction Conditions and Yield Comparison

Method Catalyst/Reagent Solvent Time (h) Yield (%)
Benzoyl chloride Pyridine CH₂Cl₂ 6 75–85
DCC/DMAP DCC, DMAP THF 24 80–90
MeOTf MeOTf Nitromethane 2 88–92
POCl₃ POCl₃ Toluene 6 70–78

Key Observations

  • Benzoyl chloride method is cost-effective but requires careful handling of corrosive reagents.
  • DCC/DMAP coupling offers higher yields but generates stoichiometric waste (dicyclohexylurea).
  • MeOTf catalysis is efficient and eco-friendly, aligning with green chemistry principles.

Characterization and Validation

Synthetic products are validated using:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm).
    • ¹³C NMR : Carbonyl signals (δ 165–175 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 400.4 [M+H]⁺.
  • HPLC Purity : >95% for biologically active samples.

Challenges and Solutions

  • Low Solubility : Chromone intermediates often exhibit poor solubility in polar solvents.
    • Solution : Use DMF or DMSO as co-solvents during esterification.
  • Byproduct Formation : Competing O-acylation or ring-opening reactions.
    • Solution : Optimize stoichiometry and reaction temperature.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Similar Chromene Benzoate Derivatives

Structural Comparisons

The substituents on the chromene ring and the benzoate group significantly influence physicochemical and biological properties. Table 1 highlights key structural differences among selected chromene benzoates.

Table 1: Structural and Molecular Comparisons

Compound Name (IUPAC) Chromene Substituents Benzoate Substituent Molecular Weight (g/mol) Key Features
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate (Target) 2-Me, 4-Oxo, 3-Ph None ~348.36* High lipophilicity, aromatic bulk
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 3-(4-ClPh), 4-Oxo, 2-CF₃ 4-Me 458.8 Electron-withdrawing groups (CF₃)
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 6-Et, 2-Me, 4-Oxo 3-OMe 486.51 Extended aromatic system
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate 7-CF₃, 2-Oxo 4-Heptyloxy ~580.6* Long alkyl chain for solubility

*Calculated based on molecular formula.

Key Observations:
  • Alkyl Chains: Heptyloxy substituents () improve solubility in nonpolar solvents, whereas methoxy groups () may modulate hydrogen-bonding interactions .
  • Aromatic Bulk : The phenyl group at position 3 in the target compound increases steric hindrance, possibly affecting binding to biological targets .
Bioactivity:
  • BR Analogs: Brassinolide (BR) analogs with benzoate esters (e.g., 22-substituted BRs) exhibit growth-promoting activity in plants, comparable to brassinolide at 10⁻⁸ M . The target compound’s benzoate group may similarly enhance bioactivity through improved cell permeability.
  • Antimicrobial Potential: Chlorophenyl and trifluoromethyl substituents () are associated with antimicrobial properties, suggesting the target compound could be explored for similar applications .
Degradation:
  • Microbial degradation of benzoate esters often involves cleavage of the ester bond, releasing chromene and benzoic acid. Rhodococcus sp. CS-1 degrades phenol via benzoate pathways (), implying that substituents like methoxy or chloro groups may alter degradation kinetics .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~4.5) is lower than derivatives with CF₃ or heptyloxy groups (logP ~6.5–7.0), impacting bioavailability .
  • Crystallinity : Chromene benzoates with planar structures (e.g., ) exhibit higher melting points, while bulky substituents (e.g., 3-phenyl) may reduce crystallinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate, and how can esterification efficiency be optimized?

  • Methodology : The compound is synthesized via esterification of 7-hydroxy-2-methyl-4-oxo-3-phenylchromen-4-one with benzoyl chloride. Pyridine or DMAP (4-dimethylaminopyridine) is used as a catalyst to enhance reactivity. Optimization involves:

  • Temperature control (60–80°C) to balance reaction rate and byproduct formation.
  • Solvent selection (e.g., anhydrous dichloromethane or THF) to improve reagent solubility.
  • Stoichiometric excess of benzoyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
    • Validation : Reaction progress is monitored via TLC, and purity is confirmed using HPLC or NMR .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ ~170 ppm in 13C NMR).
  • FTIR : Confirms ester C=O stretching (~1720 cm⁻¹) and chromenone lactone C=O (~1660 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 357.1).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for unambiguous structural assignment .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Safety Protocols :

  • Use PPE (chemical-resistant gloves, goggles) and work in a fume hood to avoid inhalation of benzoyl chloride vapors.
  • Store the compound in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the ester group.
  • Stability testing under varying pH and temperature conditions (e.g., 4°C for long-term storage) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodology :

  • X-ray Crystallography : Provides definitive bond lengths and angles to validate the ground-state structure (e.g., torsion angles affecting NMR shifts) .
  • Computational Chemistry : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict NMR/IR spectra, accounting for solvent effects via PCM (Polarizable Continuum Model). Discrepancies >0.3 ppm in 1H NMR suggest conformational flexibility or crystal-packing effects .

Q. What strategies enhance biological activity while maintaining solubility in chromenone derivatives?

  • Structure-Activity Relationship (SAR) Approaches :

  • Electron-Withdrawing Groups : Introducing -CF3 at position 7 increases electrophilicity, enhancing interaction with biological targets (e.g., enzyme active sites) .
  • Hydrophilic Modifications : Methoxy (-OCH3) at position 4 improves aqueous solubility without steric hindrance.
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or estrogen receptors .

Q. How can crystallographic data predict reactivity in nucleophilic reactions?

  • Analysis Framework :

  • Electrostatic Potential Maps : Derived from X-ray data, highlighting electron-deficient regions (e.g., 4-oxo group) prone to nucleophilic attack.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize transition states during reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across in vitro assays?

  • Troubleshooting Steps :

Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors.

Standardize assay conditions (e.g., cell line viability, serum concentration).

Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends.

  • Case Study : Discrepancies in IC50 values against breast cancer cells (MCF-7 vs. MDA-MB-231) may arise from differential expression of target proteins .

Experimental Design Considerations

Q. What are best practices for designing crystallization trials of this compound?

  • Protocol :

  • Solvent Screening : Test polar (ethanol/water) and non-polar (hexane/ethyl acetate) solvent mixtures.
  • Slow Evaporation : Use sealed vials with pinhole lids to control nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality.
    • Example : Crystallization in ethyl acetate/hexane (1:3) yielded triclinic crystals with Z = 2, validated by single-crystal XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.